molecular formula C8H9BrN4 B13885939 [1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-

[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-

Cat. No.: B13885939
M. Wt: 241.09 g/mol
InChI Key: KCLBOZGCYZFKDM-UHFFFAOYSA-N
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Description

6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in its structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizers: NaOCl, Pb(OAc)4, MnO2.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield various triazolopyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions can modulate various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of both bromine and methyl groups, which can enhance its biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C8H9BrN4

Molecular Weight

241.09 g/mol

IUPAC Name

6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C8H9BrN4/c1-4-5(2)7-11-8(10)12-13(7)3-6(4)9/h3H,1-2H3,(H2,10,12)

InChI Key

KCLBOZGCYZFKDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=NN2C=C1Br)N)C

Origin of Product

United States

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